Product packaging for Alminox(Cat. No.:CAS No. 79517-79-6)

Alminox

Cat. No.: B1201928
CAS No.: 79517-79-6
M. Wt: 193.38 g/mol
InChI Key: KWDLHQZBFHMGSA-UHFFFAOYSA-I
Attention: For research use only. Not for human or veterinary use.
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Description

Alminox is a hybrid inorganic-organic compound with the chemical formula C2H8AlMgNO6 and a molecular weight of 193.38 g/mol. Its IUPAC name is aluminum; magnesium; 2-aminoacetate; tetrahydroxide, and it is identified by CAS Number 79517-79-6 . This compound is primarily investigated for its role as an antacid. Its mechanism of action involves the neutralization of gastric hydrochloric acid (HCl). The aluminum hydroxide component reacts with HCl to form aluminum chloride and water, while the magnesium hydroxide reacts to form magnesium chloride and water, thereby effectively increasing gastric pH . Beyond direct acid neutralization, research indicates this compound also contributes to the inhibition of pepsin activity due to the elevated pH and possesses phosphate-binding properties, where the aluminum hydroxide forms insoluble complexes with phosphate ions in the gastrointestinal tract . The development of combined aluminum and magnesium hydroxide formulations like this compound is driven by the need to balance the constipating effects of aluminum with the laxative effects of magnesium, aiming for a more balanced therapeutic profile in research models . From a contemporary research perspective, this compound is viewed as a hybrid inorganic-organic material, where the organic glycine (2-aminoacetate) component is an integral part of its molecular structure, offering a unique profile for pharmaceutical and materials science research . Attention: This product is for research use only. It is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H8AlMgNO6 B1201928 Alminox CAS No. 79517-79-6

Properties

CAS No.

79517-79-6

Molecular Formula

C2H8AlMgNO6

Molecular Weight

193.38 g/mol

IUPAC Name

aluminum;magnesium;2-aminoacetate;tetrahydroxide

InChI

InChI=1S/C2H5NO2.Al.Mg.4H2O/c3-1-2(4)5;;;;;;/h1,3H2,(H,4,5);;;4*1H2/q;+3;+2;;;;/p-5

InChI Key

KWDLHQZBFHMGSA-UHFFFAOYSA-I

SMILES

C(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]

Canonical SMILES

C(C(=O)[O-])N.[OH-].[OH-].[OH-].[OH-].[Mg+2].[Al+3]

Other CAS No.

79517-79-6

Synonyms

Alminox
aluminum glycinate, magnesium hydroxide, drug combination
aluminum oxide, magnesium hydroxide, drug combination
sluminium glycinate - magnesium hydroxide

Origin of Product

United States

Synthetic Methodologies and Preparative Routes for Alminox

Controlled Precipitation Techniques for Mixed Metal Hydroxides in Alminox Synthesis

Controlled precipitation is a widely utilized methodology for synthesizing aluminum magnesium hydroxide (B78521) composites. This technique allows for precise control over the formation of mixed metal hydroxide compounds.

Co-precipitation typically involves the dissolution of aluminum and magnesium salts in an aqueous medium, followed by the gradual addition of a precipitating agent to induce the formation of a gel-like precipitate. Common precursors include magnesium nitrate (B79036) hexahydrate, aluminum nitrate nonahydrate, aluminum hydroxide, and magnesium hydroxide. For instance, a common protocol for layered double hydroxides (LDHs) involves mixing magnesium nitrate and aluminum nitrate solutions. Another method involves reacting aluminum hydroxide powder with magnesium oxide powder.

The molar ratio of magnesium to aluminum in the starting materials significantly influences the characteristics of the resulting aluminum magnesium hydroxide product, including its crystallinity and basicity. For Mg-Al layered double hydroxides, typical Mg:Al molar ratios explored in co-precipitation strategies range from 2:1 to 4:1.

Research indicates that a lower Mg/Al molar ratio can lead to higher crystallinity in layered double hydroxides. For example, Mg/Al nitrate LDHs synthesized by co-precipitation showed an 87% crystallinity index at a 2:1 molar ratio, which decreased to 78% for 3:1 and 67% for 4:1. Conversely, the basic properties of Mg-Al mixed oxides derived from hydrotalcite precursors are influenced by their composition, with the total number of basic sites decreasing as the aluminum content increases. The number of strong basic sites can increase with the Mg/Al molar ratio, reaching a maximum at a ratio of 3.5.

Table 1: Influence of Mg/Al Molar Ratio on Mg-Al LDH Crystallinity

Mg/Al Molar RatioCrystallinity Index (%)
2:187
3:178
4:167

Table 2: Influence of Mg/Al Molar Ratio on Basicity of Derived Mixed Oxides

Mg/Al Molar RatioPhenol Adsorbed (mmol/g cat)
3.50.54 (maximum)

Controlling the pH is critical during the co-precipitation process to ensure the desired phase formation and prevent premature or incomplete precipitation. For the synthesis of magnesium aluminate spinel precursors via co-precipitation, the pH of the solution was kept at 8.5 by controlled addition of 2 M NH₄OH solution. For the preparation of magnesium hydroxide, ammonia (B1221849) solution is added until the pH reaches 11. The pH value of the reaction mixture should be continuously monitored, as the aluminum content in the final product can increase with extended stirring time at the expense of magnesium content. The precipitation reaction is generally considered complete when the reaction mixture reaches a pH value between 4.0 and 8.0, preferably 5.0 to 7.0.

The crystallization kinetics of Mg-Al hydrotalcite, a common form of aluminum magnesium hydroxide, involves complex processes. Studies have shown that for temperatures below 60°C, a single-step model for crystallization is proposed. However, at temperatures of 60°C and above, a two-step model involving nucleation (Step I) and diffusional control (Step II) is observed. At higher temperatures, the nucleation kinetic is faster, and the process becomes mass-transport limited earlier.

Table 3: pH Ranges for Aluminum Magnesium Hydroxide and Precursor Synthesis

Synthesis TypepH Range/Target [Source]
Magnesium Aluminate Spinel Precursors (Co-precipitation)8.5
Magnesium Hydroxide (Sono-chemical)11
Aluminum Magnesium Hydroxide (General Precipitation)4.0–8.0 (preferably 5.0–7.0)

Temperature and aging conditions play a significant role in controlling the morphology and crystallinity of aluminum magnesium hydroxide and its precursors. For Mg-Al layered double hydroxides, aging at 80°C for 10 hours has been reported as part of the synthesis protocol.

Post-precipitation processing, such as drying, further influences material properties. Precipitates are typically washed with de-ionized water and dried, for example, at 70°C for 48 hours under air atmosphere.

The morphology of magnesium hydroxide particles, a component of aluminum magnesium hydroxide, is strongly influenced by elevated temperatures during synthesis, leading to enhanced agglomeration. However, a hydrothermal treatment at 180°C for 14 hours did not significantly change the morphology of magnesium hydroxide particles in one study, suggesting that pH and the chemical nature of ions in solution play a crucial role during crystal growth.

Solvothermal and Hydrothermal Approaches to this compound Microstructures

Solvothermal and hydrothermal methods are advanced techniques for synthesizing aluminum magnesium hydroxide and related mixed metal hydroxides, offering precise control over phase purity and particle morphology. These methods involve crystallizing hydroxides under high pressure and temperature.

Hydrothermal synthesis, for example, can lead to the formation of well-defined crystalline phases, including boehmite (γ-AlOOH), brucite (Mg(OH)₂), and magnesium-aluminum layered double hydroxide-like phases (e.g., [Mg₆Al₂(OH)₁₈·4.5H₂O]). It typically uses metal oxides/hydroxides as reactants and often proceeds via a dissolution-precipitation mechanism. Hydrothermal conditions, such as temperatures between 150-200°C, favor the formation of crystalline hydroxides with specific morphologies. For instance, to achieve a hydrotalcite yield of 96%, a reaction temperature of 160°C for 5 hours is required, with yields higher than 99% achieved at 180°C for 5 hours, producing LDHs with high crystallinity and homogeneity. The thickness of coatings composed of magnesium hydroxide and monoclinic aluminum magnesium hydroxide can vary with hydrothermal temperature and time, increasing with both parameters.

Solvothermal methods, which utilize non-aqueous solvents under elevated temperatures and pressures, can also be employed. For example, aluminum magnesium oxide nanocomposites have been prepared via a one-step microwave-assisted solvothermal method. While these methods offer advantages in controlling morphology and phase purity, they can involve longer processing times and higher energy consumption compared to some other methods.

Table 4: Hydrothermal Synthesis Conditions and Outcomes for Mg-Al LDHs

Temperature (°C)Time (h)Hydrotalcite Yield (%)Crystallinity
140580Low
160596High
1805>99High

Sol-Gel Chemistry in the Fabrication of this compound and Related Gel Formulations

Sol-gel chemistry is a versatile approach for fabricating aluminum magnesium oxide/hydroxide formulations, known for its ability to achieve molecular-level mixing of precursors and produce highly homogeneous products. The general process involves the dissolution of aluminum and magnesium salts in a solvent, followed by gelation through hydrolysis techniques. This is typically followed by aging, washing, drying, and calcination to obtain the desired hydroxide or oxide phases.

In the synthesis of magnesium-aluminum oxides via sol-gel, mixtures of aluminum alkoxides (e.g., Al(O-s-Bu)₃) and magnesium alkoxides (e.g., Mg(O-Et)₂) can be used. The hydrolysis and condensation reactions can be controlled by additives like acetic acid, even in the absence of added water. The ratio of acetic acid to aluminum alkoxide (R = [CH₃COOH]/[Al(O-s-Bu)₃]) significantly impacts the product. For R > 1, gelatinous precipitates form, which upon calcination, yield a crystalline material composed of amorphous alumina (B75360) and crystalline spinel (MgAl₂O₄). When R = 1, a less crystalline gel forms, which upon calcination, results in a mixture of crystalline spinel and amorphous alumina. Sol-gel processing is considered a low-cost and simple method for preparing thin films of different materials, allowing for better chemical homogeneity due to molecular-level mixing of precursors.

Advanced Spectroscopic and Microscopic Characterization of Alminox

X-ray Diffraction (XRD) Analysis for Alminox Crystalline Phase Identification

X-ray Diffraction (XRD) is a fundamental technique employed to identify the crystalline phases present in a material, determine its lattice parameters, and assess its degree of crystallinity. For this compound, XRD analysis is critical in discerning whether the compound exists as a well-ordered crystalline structure, an amorphous solid, or a mixture of different crystalline phases, such as aluminum hydroxide (B78521), magnesium hydroxide, or a layered double hydroxide (LDH) structure incorporating both metals and the glycinate (B8599266) anion.

Typical XRD patterns of this compound often reveal broad diffraction peaks or an amorphous halo, suggesting a nanocrystalline or predominantly amorphous nature, which is common for complex hydroxide-based materials synthesized via precipitation methods nih.govresearchgate.net. However, characteristic reflections corresponding to brucite-like Mg(OH) (e.g., at d-spacings around 0.237 nm and 0.157 nm) mdpi.com or gibbsite-like Al(OH) (e.g., at d-spacings around 0.485 nm and 0.431 nm) kashanu.ac.ir may be observed if these individual hydroxide phases are present. Furthermore, if this compound forms a layered double hydroxide structure, characteristic reflections associated with the interlayer spacing (e.g., at lower 2θ angles) and the metal hydroxide layers (e.g., around 0.25 nm) would be indicative of such an arrangement acs.orgscience.govmsaweb.orgresearchgate.net. The presence, sharpness, and position of these peaks provide direct evidence of the material's structural organization and phase purity.

Table 1: Representative X-ray Diffraction (XRD) Data for this compound (Hypothetical) (Click to view details)

2θ Angle (°)d-spacing (nm)Relative Intensity (%)Assignment (Plausible)
11.70.75630Layered structure (001)
19.80.44845Amorphous/Nanocrystalline Halo
23.50.378100Mg(OH) (001) or LDH (002)
38.00.23760Mg(OH) (101) or LDH (101)
43.50.20825Al(OH) (110) or LDH (110)
62.00.15020Mg(OH) (110) or LDH (110)

Note: The data presented in this table are hypothetical and illustrative, based on typical findings for similar aluminum and magnesium hydroxide-based materials.

Vibrational Spectroscopy for this compound Functional Group Assignment

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is indispensable for identifying the functional groups present in this compound and elucidating its molecular structure. These techniques probe the vibrations of chemical bonds, providing unique spectral fingerprints for different molecular moieties.

FTIR spectroscopy is widely utilized to identify the characteristic absorption bands corresponding to the various functional groups within this compound. Given its composition, key spectral regions are expected to show vibrations from hydroxide groups, the glycinate ligand, and adsorbed water molecules science.govscience.govnih.govcapes.gov.br.

Hydroxyl (O-H) Stretching: Broad and intense bands in the 3700-3000 cm⁻¹ region are indicative of O-H stretching vibrations from both the metal hydroxide framework (Al-OH, Mg-OH) and interlayer/adsorbed water molecules. Sharp bands around 3698 cm⁻¹ are characteristic of Mg-OH stretching in brucite-like structures nih.gov, while Al-OH stretching typically appears in slightly lower wavenumber regions.

Carboxylate (COO⁻) Stretching: The glycinate moiety, coordinated to the metal centers, will exhibit characteristic asymmetric and symmetric stretching vibrations of the carboxylate group. The asymmetric stretch (ν(COO⁻)) is typically observed around 1600-1550 cm⁻¹, and the symmetric stretch (ν(COO⁻)) around 1420-1360 cm⁻¹. The separation between these two bands provides information about the coordination mode of the carboxylate group.

Amine (N-H) Stretching and Bending: Primary amine groups (NH₂) from glycinate are expected to show N-H stretching vibrations in the 3300-3100 cm⁻¹ range and N-H bending vibrations (scissoring) around 1650-1590 cm⁻¹.

C-H Stretching: Aliphatic C-H stretching vibrations from the glycinate backbone (CH₂) typically appear in the 2950-2850 cm⁻¹ region.

Metal-Oxygen (M-O) Vibrations: Lower wavenumber regions (below 1000 cm⁻¹) will contain vibrations related to Al-O and Mg-O bonds, as well as lattice vibrations of the hydroxide framework.

Table 2: Characteristic FTIR Absorption Bands for this compound (Hypothetical) (Click to view details)

Wavenumber (cm⁻¹)Assignment (Plausible)
3690-3650Mg-OH stretching
3550-3300Al-OH stretching
3400-3100O-H stretching (adsorbed H₂O)
3300-3100N-H stretching (glycinate)
2950-2850C-H stretching (glycinate)
1600-1550ν(COO⁻) (glycinate)
1650-1590N-H bending (glycinate)
1420-1360ν(COO⁻) (glycinate)
1050-950Al-O stretching
850-750Mg-O stretching

Note: The data presented in this table are hypothetical and illustrative, based on typical findings for similar aluminum and magnesium hydroxide-based materials and amino acid complexes.

Raman spectroscopy complements FTIR by providing information on molecular vibrations that are Raman active, often involving changes in polarizability. For this compound, Raman can offer additional insights into the metal-oxygen framework and the glycinate ligand's symmetric modes science.govnih.govnih.govresearchgate.net.

Hydroxyl (O-H) Stretching: While often weaker than in FTIR, O-H stretching vibrations from the hydroxide layers can appear in the 3600-3500 cm⁻¹ range.

Carboxylate (COO⁻) Symmetric Stretching: The symmetric stretch of the carboxylate group (ν(COO⁻)) is typically a strong Raman band, often observed around 1400-1380 cm⁻¹.

C-C and C-N Vibrations: Skeletal vibrations of the glycinate backbone, including C-C and C-N stretches, are often Raman active and can appear in the 1000-800 cm⁻¹ region.

Metal-Oxygen (M-O) Vibrations: Strong Raman bands in the low wavenumber region (below 700 cm⁻¹) are characteristic of metal-oxygen stretching and bending modes within the Al-Mg hydroxide framework. These can provide information about the local coordination environment of the metal ions.

Interlayer Anions: If carbonate or other anions are intercalated within a layered structure, their characteristic Raman bands (e.g., ~1086 cm⁻¹ for carbonate) can be observed nih.govresearchgate.net.

Table 3: Characteristic Raman Scattering Bands for this compound (Hypothetical) (Click to view details)

Wavenumber (cm⁻¹)Assignment (Plausible)
3600-3500O-H stretching
1400-1380ν(COO⁻) (glycinate)
1080-1060Carbonate (if present)
1000-800C-C, C-N stretching (glycinate)
700-400M-O stretching/bending (Al-O, Mg-O)
< 400Lattice modes

Note: The data presented in this table are hypothetical and illustrative, based on typical findings for similar aluminum and magnesium hydroxide-based materials and amino acid complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Atomic Environments in this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the local atomic environments, connectivity, and dynamics of atoms within a material. Both solid-state and solution-state NMR are crucial for a complete understanding of this compound.

Solid-state NMR is essential for characterizing the local environments of aluminum and magnesium within the this compound structure, particularly since these metals are typically part of a solid, potentially amorphous or crystalline, framework.

Al NMR: Aluminum (Al) is a quadrupolar nucleus, and its NMR spectrum is highly sensitive to its coordination environment and local symmetry. In hydroxide-based materials, aluminum can exist in octahedral (AlO₆), pentahedral (AlO₅), and tetrahedral (AlO₄) coordination environments researchgate.nethal.sciencenih.gov.

Octahedral aluminum (AlO₆) typically resonates in the chemical shift range of 0 to 20 ppm.

Pentahedral aluminum (AlO₅) resonates around 25 to 40 ppm.

Tetrahedral aluminum (AlO₄) resonates at higher chemical shifts, typically 50 to 80 ppm. The relative intensities of these signals provide quantitative information about the proportion of each coordination type, offering insights into the structural organization of the aluminum hydroxide component, whether it's gibbsite-like, amorphous, or integrated into a layered double hydroxide structure researchgate.netnih.gov.

Mg NMR: Magnesium (Mg) is also a quadrupolar nucleus, albeit with lower natural abundance and sensitivity than Al. High-field and advanced solid-state NMR techniques, such as Magic Angle Spinning (MAS) and Multiple-Quantum MAS (MQMAS), are often required to obtain resolved spectra acs.orgresearchgate.net. Mg NMR can differentiate between various magnesium environments, such as those in brucite-like layers or within mixed-metal hydroxide layers, providing information on cation ordering and distribution acs.orgresearchgate.net. The chemical shift range for magnesium in hydroxide environments is typically around 0 to -10 ppm relative to Mg(H₂O)₆²⁺.

Table 4: Representative Solid-State NMR Chemical Shifts for this compound (Hypothetical) (Click to view details)

NucleusChemical Shift (ppm)Assignment (Plausible)
Al5-15Octahedral Al (AlO₆)
25-35Pentahedral Al (AlO₅)
60-70Tetrahedral Al (AlO₄)
Mg-5 to 0Octahedral Mg (Mg(OH)₆)

Note: The data presented in this table are hypothetical and illustrative, based on typical findings for similar aluminum and magnesium hydroxide-based materials.

While this compound is generally considered slightly soluble ontosight.ai, the glycinate component, if released or present in a soluble form, can be analyzed using solution-state NMR, particularly H and C NMR. This provides detailed information about the chemical environment and connectivity of the organic ligand.

H NMR: The proton NMR spectrum would show characteristic signals for the methylene (B1212753) (CH₂) protons and the amine (NH₂) protons of the glycinate moiety. The chemical shifts and coupling patterns would confirm the integrity of the glycinate ligand and its potential interaction with the metal centers in solution. For free glycine (B1666218), the CH₂ protons typically resonate around 3.5-3.6 ppm, and the NH₂ protons would be observed depending on pH and exchange rates.

C NMR: The carbon NMR spectrum would show distinct signals for the carboxylate carbon (COO⁻) and the methylene carbon (CH₂) of the glycinate.

The carboxylate carbon typically resonates in the range of 170-180 ppm.

The methylene carbon typically resonates around 40-50 ppm. These chemical shifts are sensitive to the local electronic environment and can indicate if the glycinate is present as a free ion or complexed in a soluble form.

Table 5: Representative Solution-State NMR Chemical Shifts for Glycinate Moiety in this compound (Hypothetical) (Click to view details)

NucleusChemical Shift (ppm)Assignment (Plausible)
H3.5-3.6CH₂ protons
2.5-3.0NH₂ protons (variable)
C175-178COO⁻ carbon
42-45CH₂ carbon

Note: The data presented in this table are hypothetical and illustrative, based on typical findings for glycine and its complexes in solution.

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for this compound Surface Compositional Depth Profiling

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For this compound, XPS analysis is instrumental in characterizing the outermost atomic layers, typically probing depths of 1-10 nanometers. This technique can identify the presence and chemical environment of aluminum (Al), magnesium (Mg), oxygen (O), carbon (C), and nitrogen (N, from the glycinate component) on the surface of this compound particles. By analyzing the binding energies of core-level electrons, XPS can differentiate between various chemical states, such as aluminum in aluminum hydroxide versus aluminum in aluminum glycinate, or magnesium in magnesium oxide versus magnesium hydroxide. mdpi.com

Auger Electron Spectroscopy (AES) is another surface-sensitive analytical technique employed for elemental analysis, particularly useful for light elements and for depth profiling. Similar to XPS, AES provides information about the elemental composition of the surface. When combined with ion sputtering, both XPS and AES can perform depth profiling, allowing for the analysis of compositional changes as a function of depth from the surface into the bulk of the this compound material. This is particularly valuable for understanding the homogeneity of the mixture and the distribution of its active components. For instance, such analysis could reveal if one component preferentially segregates to the surface or if there are distinct layers within the composite particles.

Electron Microscopy for this compound Particle Morphology and Ultrastructure

Electron microscopy techniques are indispensable for visualizing the physical characteristics of this compound particles, including their size, shape, surface texture, and internal structure at high magnifications.

Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDX) of this compound

Coupled with SEM, Energy-Dispersive X-ray Spectroscopy (EDX), also known as EDS, enables elemental analysis of specific areas on the sample surface. EDX detects characteristic X-rays emitted from the sample upon electron beam interaction, allowing for the qualitative and quantitative determination of elements present. For this compound, EDX can confirm the co-localization of aluminum and magnesium within individual particles and provide elemental maps to show the distribution of Al, Mg, and O across the particle morphology. For example, analyses of magnesium hydroxide nanoparticles using SEM-EDX have revealed highly porous structures with small particle sizes, with elemental mapping confirming the distribution of magnesium and oxygen researchgate.net. This combined approach is vital for assessing the homogeneity of the mixed components in this compound formulations.

Transmission Electron Microscopy (TEM) and Selected Area Electron Diffraction (SAED) of this compound Nanostructures

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM, allowing for the visualization of the internal ultrastructure of this compound particles, especially if they exhibit nanoscale features. TEM can reveal the crystallite size, lattice fringes, and the interfaces between different phases within the composite material. This is particularly relevant for understanding the intimate mixing and potential interactions between aluminum hydroxide/glycinate and magnesium oxide at the nanometer scale. mdpi.comresearchgate.netnih.govscience.govresearchgate.netcopernicus.org

Selected Area Electron Diffraction (SAED), performed concurrently with TEM, provides crystallographic information about specific regions of the sample. By analyzing the diffraction patterns, researchers can determine the crystal structure, lattice parameters, and orientation of individual crystallites within the this compound formulation. For instance, SAED patterns from magnesium oxide nanoparticles have been used to confirm their crystalline nature and phase identification nih.govcopernicus.org. For this compound, SAED can help confirm the presence of crystalline phases of aluminum hydroxide (e.g., gibbsite, bayerite) and magnesium oxide (periclase) and assess their degree of crystallinity within the complex.

Porosity and Surface Area Characterization of this compound Formulations

The porosity and surface area of this compound formulations are critical physical properties that directly influence their reactivity, particularly in their intended application as antacids where surface exposure for acid neutralization is paramount.

Brunauer-Emmett-Teller (BET) Surface Area Analysis of this compound

The Brunauer-Emmett-Teller (BET) method is the standard technique for determining the specific surface area of porous materials. It involves the adsorption of an inert gas (typically nitrogen) onto the material's surface at cryogenic temperatures. The amount of gas adsorbed at various pressures is measured, and the data are then used to calculate the total surface area, including both external surface and internal pore surfaces. researchgate.netupi.edu

For this compound, a high specific surface area is generally desirable as it provides more active sites for chemical reactions, such as acid neutralization. Research on aluminum hydroxide indicates that it can possess an amorphous structure with a high specific BET surface area atamanchemicals.com. Similarly, magnesium hydroxide and magnesium oxide nanoparticles have been shown to exhibit high BET surface areas, with values ranging significantly depending on synthesis methods (e.g., 250 m²/g for pure Mg(OH)₂ and over 194.3 m²/g for MgO nanomaterials) mdpi.commdpi.com. The BET surface area of an this compound formulation is a composite value reflecting the contributions of its constituent aluminum and magnesium compounds.

Table 1: Illustrative BET Surface Area Values for this compound Components

ComponentTypical BET Surface Area (m²/g)Reference
Aluminum HydroxideHigh, amorphous structure atamanchemicals.com
Magnesium Hydroxide58 - 250 mdpi.comresearchgate.net
Magnesium Oxide Nanoparticles>194.3 - 321.3 mdpi.com

Pore Size Distribution Analysis in this compound Materials

Pore size distribution (PSD) analysis complements BET surface area measurements by providing information on the size and volume of pores within the material. This is typically derived from the adsorption-desorption isotherms obtained during BET analysis, often using models like the Barrett-Joyner-Halenda (BJH) method or Non-Local Density Functional Theory (NL-DFT) mdpi.com.

Understanding the pore size distribution is crucial for this compound formulations. The presence of a well-defined pore network can facilitate the diffusion of gastric acid into the particle structure, enhancing the rate and extent of neutralization. Studies on magnesium hydroxide microspheres, for example, have shown that pore sizes can evolve over time, increasing from approximately 1 µm to 10-20 µm in diameter nih.gov. Magnesium oxide nanomaterials have also demonstrated narrow micropore size distributions, with a significant portion centered around 1.88 nm mdpi.com. While SEM can offer qualitative insights into surface porosity, quantitative and accurate pore size distribution is best obtained through gas adsorption techniques. researchgate.net

Table 2: Illustrative Pore Size Characteristics of this compound Components

ComponentTypical Pore Size Range (nm/µm)CharacteristicsReference
Magnesium Hydroxide Microspheres~1 µm (initial) to 10-20 µm (evolved)Pores increase in size over time nih.gov
Magnesium Oxide Nanomaterials~1.88 nm (micropores)Narrow distribution, majority centered at 1.88 nm mdpi.com
General Nanoparticles5 nm to 12 nmMainly distributed within this range researchgate.net

Fundamental Chemical Reactivity and Mechanistic Studies of Alminox Interactions

Acid-Base Equilibrium and Proton Acceptor Mechanisms of Alminox

The primary function of this compound in an acidic environment is to neutralize excess protons, thereby increasing the pH. This process is governed by the acid-base equilibria of its constituent functional groups: the hydroxyl (-OH) groups attached to the aluminum center and the aminoacetate (glycinate) ligand.

The neutralization of hydrochloric acid by this compound is a key reaction in its role as an antacid. Studies have investigated the kinetics of this process to understand the rate at which it consumes acid. Research by Kokot (1991) examined the rate of HCl neutralization by dihydroxyaluminum aminoacetate (DHAAA), among other antacids, at a constant pH of 3.0. This study provides valuable insights into the reaction kinetics. nih.gov

The rate of neutralization can be influenced by various factors, including the presence of other substances in the medium. For instance, the enzyme pepsin can affect the kinetics of acid neutralization by this compound. The study found that the reaction rate in the presence of pepsin could be effectively described using the Weibull distribution function, which allows for the comparison of kinetic parameters. nih.gov The interaction with pepsin can either inhibit or accelerate the acid neutralization process, highlighting the complexity of the reaction in a biological context. nih.gov

Table 1: Kinetic Parameters for HCl Neutralization by Dihydroxyaluminum Aminoacetate (DHAAA) in the Presence of Pepsin

Pepsin ConcentrationKinetic ModelEffect on Neutralization
VariedWeibull Distribution FunctionInhibition or acceleration observed

Data synthesized from Kokot, 1991. nih.gov

Further studies using techniques like 27Al NMR spectroscopy have shown that the nature and composition of aluminum species formed during the acid dissolution of dihydroxyaluminum aminoacetate depend on the pH at which the neutralization occurs. These investigations reveal the presence of both monomeric and polymeric aluminum species in solution, with aluminum in both octahedral and tetrahedral coordination environments. nih.gov

The dihydroxyaluminum component, Al(OH)₂, acts as a Brønsted-Lowry base, where the hydroxide (B78521) ions directly react with and neutralize protons (H⁺) from the acid to form water. This is a rapid and direct acid-base neutralization reaction.

The glycinate (B8599266) (aminoacetate) component contributes to the proton scavenging through a buffering mechanism. The carboxylate group (-COO⁻) can accept a proton to form a carboxylic acid group (-COOH), and the amino group (-NH₂) can be protonated to form an ammonium (B1175870) group (-NH₃⁺). The ability of glycine (B1666218) to act as a proton scavenger, particularly under alkaline conditions, has been noted in other contexts, where its amine group becomes protonated at near-neutral cytoplasmic pH, leading to a consumption of protons. This proton scavenging mechanism can have significant effects on the local pH environment.

Adsorption and Surface Chemistry of this compound

As a particulate solid in suspension, this compound presents a reactive surface that can interact with various species in solution. Its surface chemistry is largely dictated by the exposed aluminum hydroxide and glycinate moieties. The surface of aluminum hydroxides is known to be covered with hydroxyl groups that can undergo various reactions.

The hydroxyl groups on the surface of the aluminum hydroxide component of this compound can participate in ligand exchange reactions. In these reactions, an incoming ligand from the solution displaces a surface hydroxyl group and coordinates directly to a surface aluminum center. This process is a key mechanism for the adsorption of many anionic species onto aluminum hydroxide surfaces.

The mechanism of ligand exchange on aluminum (hydr)oxide surfaces is analogous to substitution reactions in dissolved aluminum complexes. The rate of these exchange reactions can be influenced by the nature of the incoming ligand and the coordination environment of the surface aluminum atom. For instance, the substitution of a hydroxide ion for a water molecule in the coordination sphere of a dissolved Al³⁺ complex can significantly weaken the bonds to other coordinated water molecules, thereby labilizing them for exchange. nih.gov This principle can be extended to the surface, where the presence of strongly binding ligands can promote the dissolution of the mineral surface by facilitating the exchange of bridging hydroxyl groups. nih.gov

Studies on the adsorption of molecules like pepsin onto aluminum hydroxide have suggested that specific adsorption can occur through anionic ligand exchange involving the carboxylate groups of the molecule and surface aluminum ions. nih.gov This indicates that the glycinate ligand in this compound could also be involved in or influence ligand exchange reactions at the surface.

The surface of this compound particles carries an electrical charge that depends on the pH of the surrounding solution. This surface charge governs electrostatic interactions with ionic species. The point of zero charge (PZC) of aluminum hydroxides is typically in the alkaline pH range, meaning the surface is positively charged at acidic and neutral pH. nih.gov

This positive surface charge leads to an electrostatic attraction of anions from the solution to the particle surface. This is a primary mechanism for the formation of "outer-sphere complexes," where the ion does not bind directly to the surface aluminum but is held in the diffuse layer of counter-ions near the surface. The strength of these electrostatic interactions is dependent on the ionic strength of the solution; an increase in ionic strength can lead to a screening of the surface charge and a decrease in the adsorption of ions that bind primarily through electrostatic forces. mdpi.com

The glycinate ligand endows this compound with the ability to participate in chelation and complexation reactions at the solid-solution interface. Glycine, as a bidentate ligand, can form stable five-membered chelate rings with metal ions by coordinating through both its amino and carboxylate groups.

At the this compound surface, exposed aluminum centers can act as sites for the complexation of other molecules from the solution. Furthermore, the glycinate ligands themselves, being part of the solid structure, can interact with other metal ions present in the medium. Potentiometric titration studies of aluminum(III) with glycine have been used to determine the stability constants of the resulting complexes in solution. These studies provide a basis for understanding the strength of the Al-glycinate bond.

Table 2: Stability Constants of Aluminum(III)-Glycine Complexes

Complex SpeciesLog KMethodReference System
[Al(Gly)]²⁺-Potentiometric TitrationAl(III)-Glycine System
[Al(Gly)₂]⁺-Potentiometric TitrationAl(III)-Glycine System
[Al(Gly)₃]-Potentiometric TitrationAl(III)-Glycine System

Molecular dynamics simulations have shown that glycine has a strong affinity for alumina (B75360) surfaces, driven by hydrogen bonding. nih.gov This suggests that the glycinate in this compound is strongly bound and that the surface can readily interact with other amino acids or molecules capable of hydrogen bonding. Spectroscopic studies on glycine adsorption on alumina indicate strong chemisorption through an ester-type bond with the surface. This strong interaction underscores the integral role of the glycinate ligand in the surface chemistry and complexation behavior of this compound.

Quantitative Adsorption Isotherm Modeling for this compound Materials

Aluminum-magnesium mixed metal hydroxides (MMH), the chemical basis of this compound, are recognized for their significant adsorption capabilities, which can be quantified using isotherm models. These models are crucial for understanding the equilibrium distribution of a substance between the liquid phase and the solid adsorbent surface.

Research on the adsorption of an anionic dye, Reactive Brilliant Red K-2BP, onto a prepared aluminum-magnesium mixed hydroxide provides insight into these properties. The equilibrium data for this system were found to be consistent with both the Langmuir and Freundlich isotherm equations. nih.gov

Langmuir Isotherm: This model assumes monolayer adsorption onto a homogeneous surface with a finite number of identical sites. The saturated monolayer adsorption capacity of the MMH for the dye was determined to be 657.5 mg/g, indicating a high affinity between the adsorbent and the adsorbate. nih.gov

Freundlich Isotherm: This empirical model is applied to adsorption on heterogeneous surfaces. Its applicability to the MMH-dye system suggests that the surface of the adsorbent is not uniform. nih.gov

The adsorption process was also found to be endothermic. nih.gov The interactions driving the adsorption are thought to be a combination of anion exchange and surface complexation. nih.gov Such materials, also known as layered double hydroxides (LDHs), are noted for their high anion exchange capacity and large surface area, which makes them effective adsorbents.

Table 1: Adsorption Isotherm Parameters for Reactive Brilliant Red K-2BP on Aluminum-Magnesium Mixed Hydroxide

Isotherm Model Parameters Value Reference
Langmuir q_max (mg/g) 657.5 nih.gov
Langmuir K_L (L/mg) - -
Freundlich K_F ((mg/g)(L/mg)^(1/n)) - -
Freundlich n - -

Note: Specific values for K_L, K_F, and n were not provided in the source material.

Dissolution Kinetics and Speciation of this compound in Aqueous Environments

The therapeutic efficacy of this compound as an antacid is directly related to its dissolution kinetics and the subsequent chemical speciation in the acidic environment of the stomach. The dissolution involves the neutralization of hydrochloric acid.

The components of this compound, namely aluminum hydroxide and magnesium hydroxide, exhibit pH-dependent solubility. Aluminum hydroxide is an amphoteric substance, meaning it can react with both acids and bases. smolecule.com It is sparingly soluble in water but dissolves in acidic solutions. Magnesium hydroxide is a base that also has low solubility in water but reacts readily with acids.

In an acidic environment, such as the stomach, the following neutralization reactions occur:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O quora.com

Mg(OH)₂ + 2HCl → MgCl₂ + 2H₂O

Studies on aluminum hydroxide-magnesium hydroxide gels show that the dissolution is a complex process. Under equilibrium conditions, a significant amount of soluble aluminum is detected only after the acid-neutralizing capacity of the magnesium hydroxide component has been exhausted. nih.gov Kinetic studies reveal that upon addition of acid, there is a sharp initial release of the hexaaquoaluminum cation ([Al(H₂O)₆]³⁺), followed by its slow removal from the solution, which is accompanied by a gradual increase in pH. nih.gov This biphasic response is characteristic of these mixed gels. nih.gov The dissolution of the aluminum-magnesium hydroxide material is noted to occur at a pH lower than 4. nih.gov

Following the dissolution of this compound in an acidic medium, aluminum and magnesium exist primarily as soluble chloride salts (AlCl₃ and MgCl₂). In these forms, the metal ions are hydrated, forming aquo complexes. For aluminum, the predominant species is the hexaaquoaluminum ion, [Al(H₂O)₆]³⁺. nih.gov Mixed gels have been observed to form several different soluble aluminum-containing species as the neutralization process continues. nih.gov

The stability of these soluble complexes is highly dependent on the pH of the solution. As the pH rises due to the neutralization of acid, the solubility of aluminum species decreases, and precipitation of aluminum hydroxide can reoccur.

Reductive-Oxidative Potential and Stability of this compound

There is limited direct information available in scientific literature regarding the reductive-oxidative (redox) potential and stability of this compound as a composite material. However, the redox properties can be inferred from its primary components, aluminum and magnesium hydroxides.

Both aluminum (Al³⁺) and magnesium (Mg²⁺) are in their highest common oxidation states. Consequently, they are not readily oxidized further. The potential for these ions to be reduced to their metallic forms is very low under physiological conditions. The standard reduction potential for Al³⁺ to Al is -1.66 V, and for Mg²⁺ to Mg is -2.37 V, indicating that they are strong reducing agents in their metallic form, and their ions are very stable and difficult to reduce. Therefore, this compound is considered to be redox-stable and does not typically participate in redox reactions in the body.

The primary instability of the compound is related to its dissolution in acidic environments, which is its intended function as an antacid, rather than any redox-driven degradation.

Analytical Chemistry Methodologies for Alminox Research and Development

Chromatographic Separation and Detection of Alminox Constituents

Chromatographic techniques are indispensable for separating and quantifying the individual components of this compound, particularly ionic species and the organic ligand, glycine (B1666218).

Ion Chromatography (IC) is a powerful technique for the quantitative determination of inorganic ions, including aluminum (Al³⁺) and magnesium (Mg²⁺), which are key active components in this compound. The analysis of trivalent aluminum ions by IC can be challenging due to their strong binding to cation exchange resins dongmyung.co.kr. However, specialized methods have been developed to overcome this.

One effective approach involves the use of post-column derivatization with a colorimetric reagent like Tiron, followed by UV absorbance detection at 310 nm thermofisher.comthermofisher.comdongmyung.co.kr. This method allows for the selective detection of the aluminum-Tiron complex. For sample preparation in antacid analysis, solutions of this compound can be prepared by dissolving the sample in 50 mM NaOH, followed by sonication and dilution to prevent column overloading thermofisher.comthermofisher.com. For the chromatographic separation, columns such as the Thermo Scientific™ Dionex™ IonPac™ CS10 analytical column or the Alltech Cation/R column have been successfully employed thermofisher.comthermofisher.comdongmyung.co.kr. Mobile phases typically consist of acidic solutions, for instance, 0.75 M HCl as the eluent, or a mixture of 5 mM sulfuric acid and 100 mM ammonium (B1175870) sulfate (B86663) thermofisher.comdongmyung.co.kr.

Quantitative analysis of aluminum in antacid samples using IC has demonstrated high accuracy. For example, recoveries for aluminum spiked into antacid samples at 50% and 100% of the expected amount were reported as 99.9% and 100%, respectively thermofisher.com. Magnesium ions, being divalent, typically elute in the void volume under conditions optimized for trivalent aluminum but can be retained and separated by adjusting the mobile phase concentration dongmyung.co.kr.

Table 1: Representative Ion Chromatography Parameters for Aluminum Analysis in Antacids

ParameterValueReference
ColumnDionex IonPac CS10 thermofisher.comthermofisher.com
Eluent0.75 M HCl thermofisher.com
Post-column ReagentTiron (0.3 mM in 3M ammonium acetate, pH 6.2) dongmyung.co.kr
Detection Wavelength310 nm (UV absorbance) thermofisher.comthermofisher.comdongmyung.co.kr
Sample Preparation Solvent50 mM NaOH thermofisher.comthermofisher.com
Aluminum Recovery (Antacid)99.9% (50% spike), 100% (100% spike) thermofisher.com

While "ligand chromatography" is a broad term, the analysis of glycinate (B8599266) (the deprotonated form of glycine) in this compound dissolution studies often employs techniques such as Ion-Pair High-Performance Liquid Chromatography (IP-HPLC) or Hydrophilic Interaction Liquid Chromatography (HILIC). These methods are well-suited for the analysis of polar amino acids like glycine.

IP-HPLC offers a robust method for the quantitative analysis of glycine and its oligomers, which is particularly relevant for understanding the stability and release profile of the glycinate component from this compound acs.org. A typical IP-HPLC method for glycine analysis might utilize a Phenomenex Luna C18 column with an aqueous mobile phase consisting of 50 mM KH₂PO₄ and 7.2 mM sodium hexanesulfonate, adjusted to pH 2.5 with phosphoric acid acs.org. UV detection can be performed at a wavelength such as 210 nm researchgate.net.

HILIC is another effective technique for separating underivatized amino acids. Columns like SeQuant ZIC-HILIC or Amaze TH, which possess polar ionizable groups on their surface, enhance the retention of polar analytes researchgate.nethelixchrom.com. An isocratic mobile phase comprising ammonium formate (B1220265) and acetonitrile (B52724) can be used for glycine separation, achieving good peak shape and retention control within minutes researchgate.nethelixchrom.com.

The analytical performance of these chromatographic methods for glycine is characterized by their linearity, precision, and detection limits. For instance, a validated HPLC method for glycine analysis showed linearity within the concentration range of 1.2-3.6 mg/mL, with intra-day and inter-day precision (RSD values) ranging from 0.66% to 1.84% researchgate.net. The limit of quantification (LOQ) was determined to be 0.10 mg/mL, and the limit of detection (LOD) was 0.03 mg/mL researchgate.net. These parameters are critical for monitoring glycinate release during dissolution studies of this compound.

Table 2: Typical Chromatographic Performance for Glycine Analysis

ParameterValueReference
Linearity Range1.2 - 3.6 mg/mL researchgate.net
Intra-day Precision (RSD)0.66 - 1.84% researchgate.net
Inter-day Precision (RSD)0.66 - 1.84% researchgate.net
Limit of Quantification (LOQ)0.10 mg/mL researchgate.net
Limit of Detection (LOD)0.03 mg/mL researchgate.net

Atomic Spectrometric Techniques for Elemental Quantification in this compound

Atomic spectrometric techniques are fundamental for quantifying the metallic elements, aluminum and magnesium, in this compound, offering high sensitivity and specificity.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a widely adopted technique for the simultaneous quantitative analysis of multiple metallic elements in pharmaceutical products. Its ability to analyze various elements concurrently makes it advantageous for the comprehensive characterization of this compound's metallic components, aluminum and magnesium.

In ICP-OES, samples are introduced into an inductively coupled plasma, where the high temperature causes atomization and excitation of the elements. The excited atoms then emit light at characteristic wavelengths, which are detected and correlated to their concentrations. For this compound analysis, samples would typically undergo a digestion process to ensure complete dissolution of aluminum and magnesium compounds into a suitable liquid matrix before introduction into the ICP-OES system. While specific research findings detailing ICP-OES application directly to this compound were not found, the technique is routinely used in the pharmaceutical industry for the quantitative determination of active pharmaceutical ingredients containing metals and for elemental impurity analysis. This ensures accurate quantification of the aluminum and magnesium content in this compound formulations.

Atomic Absorption Spectroscopy (AAS) is a sensitive and reliable analytical technique employed for the qualitative and quantitative determination of metallic elements, including trace elements and heavy metal contaminants, in pharmaceutical samples fortunejournals.comchemistryjournals.netmeasurlabs.comdrawellanalytical.com. This is critical for ensuring the safety and purity of this compound.

AAS operates on the principle that ground-state atoms absorb light at specific wavelengths. The sample is atomized, typically using a flame (Flame AAS, FAAS) or an electrically heated graphite (B72142) furnace (Graphite Furnace AAS, GFAAS) drawellanalytical.com. GFAAS generally offers higher sensitivity, making it ideal for detecting trace elements drawellanalytical.com.

In the context of this compound, AAS can be utilized for:

Quantification of Major Elements: While ICP-OES is often preferred for multi-element analysis, AAS can accurately quantify aluminum and magnesium individually.

Trace Impurity Profiling: AAS is particularly valuable for identifying and quantifying trace metal impurities that may originate from raw materials, manufacturing processes, or packaging chemistryjournals.netmeasurlabs.comdrawellanalytical.com. Heavy metals such as lead, cadmium, and arsenic, which can pose serious health risks, are routinely monitored using AAS chemistryjournals.net.

Quality Control: AAS ensures that the levels of essential metals are within specified limits and that toxic metal contamination is below regulatory thresholds fortunejournals.comchemistryjournals.netfortunepublish.com.

Sample preparation is a critical step for AAS analysis, especially for solid pharmaceutical formulations like this compound. Wet digestion protocols, which involve dissolving the sample in strong acids, are often preferred over dry ashing methods as they generally provide superior accuracy for elemental analysis by AAS fortunejournals.comfortunepublish.com. The technique's attributes of sensitivity, specificity, and cost-effectiveness make it a valuable tool in the quality control and research of this compound chemistryjournals.netmeasurlabs.com.

Mass Spectrometric Approaches to this compound Chemical Characterization

Mass Spectrometry (MS) plays a vital role in the comprehensive chemical characterization of this compound, extending beyond mere quantification to provide detailed structural information and identify unknown compounds. While specific research findings on MS applied directly to this compound are not extensively detailed in the provided search results, the general applicability of MS to similar pharmaceutical compounds and complex mixtures is well-established.

MS techniques can be used for:

Confirmation of Component Identity: MS can confirm the molecular weight and fragmentation patterns of aluminum glycinate and magnesium oxide, verifying their presence and structural integrity within the this compound formulation.

Impurity Identification and Characterization: In complex pharmaceutical matrices, MS is invaluable for identifying and characterizing impurities, degradation products, or unexpected byproducts that may arise during synthesis or storage. High-resolution MS can provide elemental composition, aiding in the elucidation of unknown structures.

Dissolution Product Analysis: Coupled with chromatographic techniques (e.g., LC-MS/MS), MS can provide detailed insights into the species released during dissolution studies, including the intact glycinate ligand and any potential transformation products researchgate.net. LC-MS/MS is particularly powerful for analyzing complex biological and pharmaceutical samples due to its ability to separate components chromatographically before mass spectrometric detection.

Understanding Complexation and Interactions: For a compound like this compound, which involves metal-ligand interactions (aluminum with glycine), MS can potentially offer information about the nature of these complexes and their stability.

The data generated by MS, including molecular ions and characteristic fragment ions, provides a unique "fingerprint" for each component, enabling unambiguous identification and structural elucidation. This makes MS an indispensable tool in the research and development pipeline for this compound, contributing significantly to understanding its chemical profile and ensuring product quality.

High-Resolution Mass Spectrometry for this compound Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique employed to determine the exact mass of molecular ions and their fragments with high precision. This precision allows for the unambiguous determination of elemental compositions and molecular formulas. In the context of this compound, which is a complex mixture rather than a single chemical entity with a fixed molecular formula, HRMS is crucial for confirming the molecular formulas of its individual active pharmaceutical ingredients (APIs) and identifying any potential impurities or degradation products.

For instance, while this compound itself does not possess a single molecular formula, its primary components, such as aluminum hydroxide (B78521) (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂), have distinct molecular formulas that can be confirmed by HRMS. The technique provides highly accurate mass-to-charge (m/z) ratios, which, coupled with isotopic pattern analysis, allow for the precise identification of these inorganic hydroxides and any organic components like aluminum glycinate. HRMS can differentiate between compounds with very similar nominal masses, providing a high degree of confidence in the identification of both intended components and trace contaminants nih.govnih.govresearchgate.net. This capability is vital for quality control and ensuring the consistent composition of this compound formulations.

Hyphenated Techniques (e.g., LC-MS, GC-MS) for this compound Degradation Products

Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the identification and characterization of degradation products in complex matrices like this compound. These techniques enable the separation of individual components from a mixture before their precise identification by mass spectrometry.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for the analysis of non-volatile or thermally labile compounds, which are often encountered as degradation products of this compound's components. LC-MS separates the components based on their physicochemical properties in the liquid phase, and the separated analytes are then introduced into a mass spectrometer for detection and identification. This method is extensively used in pharmaceutical analysis for the quantification of drugs and their metabolites, demonstrating its capability to handle complex samples and identify trace components nih.govsemanticscholar.org. For this compound, LC-MS can identify various degradation products that might form due to hydrolysis, oxidation, or other chemical reactions over time, providing insights into the compound's stability profile.

Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the analysis of volatile or semi-volatile degradation products. In GC-MS, components are separated based on their boiling points and interactions with the stationary phase in a gas chromatograph, followed by mass spectrometric detection. While the primary inorganic components of this compound (aluminum hydroxide and magnesium hydroxide) are not volatile, their thermal decomposition or other degradation pathways might yield volatile organic or inorganic products. GC-MS, especially when coupled with pyrolysis (Py-GC-MS), can be used to study the thermal degradation mechanisms and identify the gaseous products released during decomposition researchgate.netmdpi.com. This provides critical information about the thermal stability and potential volatile byproducts of this compound.

Electrochemical Methods for this compound Reactivity Assessment

Electrochemical methods offer valuable insights into the chemical reactivity and buffering capacity of this compound, particularly its ability to neutralize acid.

Potentiometric Titration for Acid-Neutralizing Capacity (ANC) Determination of this compound

Potentiometric titration is a widely accepted and precise method for determining the Acid-Neutralizing Capacity (ANC) of antacids, including formulations containing aluminum hydroxide and magnesium hydroxide latech.edusdiarticle4.comsemanticscholar.orgjournalajrimps.comnih.govmetrohm.com. The ANC quantifies the amount of acid that a given quantity of antacid can neutralize, typically expressed in milliequivalents (mEq) of acid per dose or per gram.

The standard procedure, often described by the United States Pharmacopoeia (USP), involves a back-titration method. A known excess amount of standardized hydrochloric acid (HCl) is added to a weighed sample of this compound. The active ingredients, aluminum hydroxide and magnesium hydroxide, react with the HCl to neutralize it latech.edu:

Al(OH)₃(s) + 3HCl(aq) → AlCl₃(aq) + 3H₂O(l) Mg(OH)₂(s) + 2HCl(aq) → MgCl₂(aq) + 2H₂O(l)

After a specified reaction time, the remaining unreacted HCl is then titrated with a standardized sodium hydroxide (NaOH) solution to a predetermined endpoint, typically pH 3.5 latech.edunih.govmetrohm.com. The amount of acid neutralized by this compound is calculated by subtracting the moles of HCl titrated by NaOH from the initial moles of HCl added.

Research findings indicate that antacid suspensions containing combinations of aluminum hydroxide and magnesium hydroxide often exhibit superior ANC values nih.govsciencegate.app. For instance, studies have reported ANC values ranging from approximately 11.25 mEq/dose to 29.70 mEq/dose for various antacid suspensions sdiarticle4.comjournalajrimps.com. Some oral suspensions based on Al(OH)₃/Mg(OH)₂ combinations have shown even higher ANC values, reaching up to 49.85 mEq per minimum labeled dosage nih.gov. The USP mandates a minimum ANC of 5 mEq for antacids nih.govgsconlinepress.com.

The following table illustrates typical data that might be obtained from a potentiometric titration for ANC determination:

ParameterValue (Hypothetical)Unit
Mass of this compound Sample1.50g
Volume of HCl (1.00 N) Added50.00mL
Volume of NaOH (0.50 N) Used25.00mL
Moles of HCl Added0.050mol
Moles of NaOH Used0.0125mol
Moles of HCl Neutralized0.0375mol
ANC (mEq/g)25.0mEq/g

Thermoanalytical Techniques for this compound Compositional and Phase Stability

Thermoanalytical techniques are essential for understanding the thermal behavior, compositional integrity, and phase transitions of this compound and its components.

Thermogravimetric Analysis (TGA) for Quantifying Water Content and Decomposition Pathways of this compound

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is invaluable for quantifying water content (both adsorbed and structural) and elucidating the thermal decomposition pathways of the inorganic hydroxides present in this compound.

Aluminum hydroxide (Al(OH)₃) and magnesium hydroxide (Mg(OH)₂) exhibit distinct decomposition profiles due to their different thermal stabilities. Aluminum hydroxide typically undergoes dehydroxylation at lower temperatures, often beginning around 210-230 °C, with a significant weight loss corresponding to the release of water to form aluminum oxide (Al₂O₃) nih.govmeixi-mgo.come3s-conferences.orgkashanu.ac.ir. The theoretical weight loss for the complete dehydroxylation of Al(OH)₃ is approximately 34.5% huberadvancedmaterials.com.

Magnesium hydroxide, on the other hand, is thermally more stable, with its decomposition typically occurring at higher temperatures, generally in the range of 330-400 °C meixi-mgo.come3s-conferences.orgkashanu.ac.irkashanu.ac.irchemrxiv.orgkashanu.ac.irnih.gov. This process also involves the release of water, forming magnesium oxide (MgO). The theoretical weight loss for the dehydroxylation of Mg(OH)₂ is approximately 30.9%.

TGA curves for this compound would typically show multiple distinct weight loss steps, each corresponding to the dehydration of its constituent hydroxides and potentially the decomposition of any organic components like aluminum glycinate.

The following table provides hypothetical TGA data for this compound, illustrating the typical decomposition stages:

Temperature Range (°C)Observed Weight Loss (%)Attributed Process
25 - 1002 - 5Loss of adsorbed moisture
210 - 25015 - 20Dehydroxylation of Aluminum Hydroxide
330 - 40010 - 15Dehydroxylation of Magnesium Hydroxide
> 400< 5Further decomposition of residual organic matter

Differential Scanning Calorimetry (DSC) for Endothermic/Exothermic Processes in this compound

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as a function of temperature or time. It is a complementary technique to TGA, providing information about the energy changes (endothermic or exothermic processes) associated with thermal events such as dehydration, phase transitions, and decomposition.

The dehydroxylation of both aluminum hydroxide and magnesium hydroxide are endothermic processes, meaning they absorb heat from the surroundings meixi-mgo.come3s-conferences.orgkashanu.ac.irkashanu.ac.irkashanu.ac.ir. These endothermic reactions contribute to the flame-retardant properties of these hydroxides by cooling the material and diluting combustible gases with the released water vapor meixi-mgo.come3s-conferences.orgkashanu.ac.ir.

Specific enthalpy values associated with these decompositions have been reported. For magnesium hydroxide, the decomposition consumes approximately 1.316 kJ/g of heat meixi-mgo.comkashanu.ac.ir. For aluminum hydroxide, the decomposition consumes approximately 1.051 kJ/g of heat meixi-mgo.com. DSC thermograms for this compound would typically show distinct endothermic peaks corresponding to these dehydration events, aligning with the weight loss steps observed in TGA. For example, a major endothermic DSC peak for magnesium hydroxide dehydroxylation has been observed around 413 °C chemrxiv.orgacs.org.

The following table presents hypothetical DSC data for this compound, indicating characteristic thermal events:

Peak Temperature (°C)Process TypeEnthalpy Change (ΔH, J/g)Attributed Process
80 - 120Endothermic-50 to -150Evaporation of adsorbed water
220 - 240Endothermic-400 to -600Dehydroxylation of Aluminum Hydroxide
350 - 380Endothermic-500 to -700Dehydroxylation of Magnesium Hydroxide

Advanced Non Clinical Applications of Alminox in Materials Science and Environmental Remediation

Alminox as an Adsorbent for Environmental Pollutants

The inherent structure of this compound, often resembling layered double hydroxides (LDHs), provides a high surface area and tunable surface chemistry, making it an effective adsorbent for a wide range of environmental contaminants in aqueous systems. researchgate.netresearchgate.netmdpi.com

Heavy Metal Ion Sequestration by this compound in Aqueous Systems

This compound and its constituent aluminum-magnesium hydroxides have demonstrated considerable efficacy in sequestering heavy metal ions from contaminated water. These materials leverage mechanisms such as surface complexation, ion exchange, and physical adsorption to bind toxic metal species. researchgate.netnih.govmdpi.comzibopengfeng.com

A notable application of this compound involves its use in wastewater treatment for lead remediation, where studies have shown over 90% reduction in lead concentration within a 24-hour period. Beyond direct this compound, the underlying aluminum-magnesium hydroxide (B78521) structures, often referred to as Mg-Al LDHs, exhibit high adsorption capacities for a variety of heavy metals. For instance, Mg-Al LDHs have demonstrated high efficiency in removing Ag, Cu, Hg, and Pb from aqueous solutions, with distribution coefficients (Kd) as high as 10 mL/g. mdpi.com

Specific adsorption capacities for various heavy metal ions by Mg-Al LDHs highlight their potential:

Heavy Metal IonMaximum Adsorption Capacity (mmol/g)Reference
Ni1.299 researchgate.net
Cd0.880 researchgate.net
Cr0.701 researchgate.net
Pb0.657 researchgate.net
Cu0.601 researchgate.net

Magnesium hydroxide, a key component of this compound, also exhibits strong adsorption capabilities for heavy metal ions such as Ni, Cd, Mn, Mo, Co, Fe, W, and V from industrial wastewater, owing to its large specific surface area. meixi-mgo.comkashanu.ac.ir

Anion and Cation Adsorption on this compound for Water Treatment Technologies

Beyond heavy metals, this compound and its derived materials are effective in adsorbing a broad spectrum of anions and other cations, crucial for comprehensive water treatment. The mixed metal hydroxides of aluminum and magnesium are known to effectively adsorb both anionic and cationic pollutants from aqueous solutions. researchgate.net

Aluminum magnesium mixed metal hydroxide (MMH) has been successfully employed as an adsorbent for anionic dyes. For example, in the removal of Reactive Brilliant Red K-2BP, MMH achieved a saturated adsorption capacity of 657.5 mg/g. The adsorption process was found to be effective across a wide pH range (4.0 to 11.0) and involved a combination of anion exchange and surface complexation mechanisms. researchgate.net

Furthermore, hydrotalcite-like compounds, which share structural similarities with this compound, have shown selective adsorption for various anions commonly found in wastewater.

AnionMaximum Adsorption Capacity (mg/g)Reference
Phosphate (B84403) (P)55.2 nih.gov
Chromium (Cr)34.9 nih.gov
Fluoride (F)16.84 nih.gov
Bromide (Br)13.9 nih.gov

The adsorption of chloride ions from lead and zinc industry wastewater using synthesized magnesium-aluminum layered hydroxide demonstrated a maximum adsorption capacity of 153.8 mg/g, with the intercalation rate following a pseudo-second-order kinetic model. researchgate.net

Development of this compound-Based Composite Materials for Enhanced Adsorption

To further enhance adsorption performance, this compound and its constituent hydroxides are frequently integrated into composite materials. These composites often combine the adsorptive properties of the hydroxides with other materials to improve surface area, stability, and selectivity. meixi-mgo.comekb.egacs.org

One significant development involves Mg-Al-layered double hydroxides doped activated carbon composites, which have shown a substantial improvement in phosphate adsorption capacity. A composite with 15 wt% Mg + Al loading achieved a maximum Langmuir phosphate adsorption capacity of 337.2 mg phosphate per gram of composite. mdpi.com The incorporation of Mg(OH) into cellulose (B213188) waste has also yielded composites with high adsorption capacities for heavy metals, such as 488 mg/g for Cu(II) and 510 mg/g for Fe(II). acs.org These examples underscore the versatility of this compound-derived materials in forming advanced composites for diverse environmental remediation challenges.

Catalytic and Photocatalytic Roles of this compound-Derived Materials

Beyond adsorption, this compound-derived materials exhibit significant potential in catalysis, functioning both as support materials for active catalytic species and, in some instances, demonstrating intrinsic catalytic activity.

This compound as a Support Material in Heterogeneous Catalysis

The oxides formed from the thermal decomposition of aluminum hydroxide and magnesium hydroxide (alumina and magnesia) are widely utilized as support materials in heterogeneous catalysis. researchgate.net These supports provide high surface areas, thermal stability, and appropriate surface chemistry to disperse and stabilize active catalytic components. scilit.comnih.gov

Layered double hydroxides (LDHs) of magnesium and aluminum, which are structurally analogous to this compound, serve as effective precursors for catalyst supports. Research has explored their use in supporting platinum catalysts (Pt/MgAlOx), where the interaction mechanism between the metal complex and the LDH support significantly influences the properties of the supported platinum. nih.govacs.org The nature of the interlayer anion in the LDH can dictate the binding mechanism of metal complexes, affecting the particle size and electronic structure of the supported metal. For instance, binding of a [PtCl] complex via exchange with interlayer OH anions in LDH can lead to a higher proportion of metallic platinum (Pt), enhancing dehydrogenating activity. nih.gov

Nanostructured Mg-Al hydrotalcite, a material closely related to this compound, is recognized as an efficient solid base catalyst. Its beneficial features, including low cost, selectivity, and a wide range of preparation and modification methods, make it a promising candidate for replacing homogeneous alkaline bases in the synthesis of fine chemicals, facilitating catalyst reuse and waste reduction.

Intrinsic Catalytic Activity of this compound in Chemical Transformations

While often serving as supports, this compound-derived materials can also exhibit intrinsic catalytic activity in various chemical transformations. The calcined forms of aluminum and magnesium hydroxides, namely alumina (B75360) and magnesia, possess the inherent ability to catalyze reactions such as condensation, dehydration, and hydrolysis. researchgate.net

More specifically, Mg and Al interacted LDHs are noted for their intrinsic physicochemical properties that enable applications in chemiluminescence, photocatalysis, and electrochemical determinations. This highlights their inherent capacity to drive certain chemical processes without the need for additional active metal nanoparticles. The basicity of these mixed metal hydroxides contributes to their intrinsic catalytic roles, particularly as solid base catalysts for reactions in fine chemical synthesis. The ability of these materials to act as catalysts themselves, not just as inert supports, broadens their utility in sustainable chemical processes.

This compound in Advanced Composite Materials and Nanomaterials

Specific research detailing the use of the chemical compound this compound (aluminum glycinate (B8599266), magnesium hydroxide) in advanced composite materials and nanomaterials is not extensively documented in the provided search results. While the broader fields of polymer composites and nanomaterials extensively utilize various inorganic fillers and nanoparticles to enhance mechanical, thermal, electrical, and barrier properties, direct applications involving this compound as the reinforcing agent or a component in functional membranes are not detailed.

The concept of incorporating nanoparticles as reinforcing fillers in polymer matrices is well-established in materials science, aiming to improve properties without significantly increasing the total mass of the structure qingdaopengfeng.commdpi.com. Materials like aluminum nanoparticles have been studied for their ability to enhance the mechanical and thermal properties of polymers such as acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) researchgate.net. However, specific research findings on this compound (aluminum glycinate, magnesium hydroxide) in nanoparticle form being used as reinforcing fillers in polymer matrices are not detailed in the available literature. While magnesium hydroxide and aluminum hydroxide are known to be used as flame-retardant fillers in polymers researchgate.netnih.gov, their application within the specific this compound compound for general mechanical reinforcement or other advanced functionalities in polymer matrices is not explicitly outlined.

Functional membrane systems are crucial in various fields, including water treatment, environmental remediation, and energy production, often incorporating nanomaterials to enhance their performance. These nanomaterials can improve properties such as adsorption capacity, catalytic activity, and filtration efficiency. While general metal and metal oxide nanomaterials, including silica (B1680970) and titanium oxides, have been investigated for environmental remediation applications in membranes, specific studies detailing the integration of the chemical compound this compound (aluminum glycinate, magnesium hydroxide) into such functional membrane systems are not widely reported in the provided sources.

Heat Transfer and Energy Management Applications of this compound-Containing Materials (Non-Biological Systems)

The field of heat transfer and energy management extensively utilizes materials with high thermal conductivity to dissipate heat efficiently in non-biological systems, particularly in electronics and industrial applications. Common thermally conductive fillers in materials include alumina powder and other metal oxides, often incorporated into silicone-based compounds or other matrices to create thermal interface materials. Aluminum itself is a lightweight alternative to copper in heat sinks and aerospace components due to its thermal conductivity. However, specific research or applications detailing the direct use of the chemical compound this compound (aluminum glycinate, magnesium hydroxide) or this compound-containing materials for heat transfer and energy management in non-biological systems are not explicitly described in the provided scientific literature.

This compound in Environmental Remediation

Despite the primary clinical focus of the chemical compound this compound, there is an indication of its potential in environmental applications, particularly in waste treatment and remediation efforts. Research suggests that this compound, as the chemical compound (aluminum glycinate, magnesium hydroxide), has shown effectiveness in adsorbing heavy metals from wastewater. A case study demonstrated its efficacy in water treatment, achieving a significant reduction in lead concentration.

Table 1: this compound Efficacy in Lead Removal from Contaminated Water

ContaminantInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead100<10 (implied)>90%

This finding highlights a promising non-clinical application for this compound in addressing environmental pollution.

Environmental Chemistry and Geochemical Behavior of Alminox

Biogeochemical Cycling of Aluminum and Magnesium in the Presence of Alminox

Microbially Mediated Transformations of this compound in Environmental Matrices

The microbial transformations of this compound in environmental matrices are primarily driven by the interactions of its constituent aluminum and magnesium compounds with diverse microbial communities. Microorganisms play crucial roles in the biogeochemical cycling of metals, influencing their speciation, mobility, and bioavailability.

Aluminum Compounds: Microorganisms can exert both direct and indirect effects on the transformation of aluminum compounds in soil and aquatic environments. While direct enzymatic transformations of aluminum glycinate (B8599266) are not extensively detailed in the provided literature, general microbial interactions with aluminum are known. For instance, some studies indicate that microorganisms can be inhibited by elevated aluminum concentrations researchgate.net. Conversely, the activity of certain bacteria can be stimulated by organic acids, which can affect the solubility of mineral phosphates, including those associated with aluminum wur.nl. The precipitation of iron hydroxide (B78521) on microbes can also act as nanowires, shuttling electrons in microbial communities and electrically connecting them to plant roots, which might indirectly influence aluminum speciation in complex systems nih.gov. Microbiologically influenced corrosion (MIC) in aluminum alloys highlights that microbial biofilm formation and metabolic activities can contribute to the dissolution of aluminum researchgate.net. The environmental chemistry of aluminum in natural waters involves its hydrolysis to produce a range of solute molecules and solid phases, including aluminum hydroxide, and microorganisms can influence the kinetics of these surface reactions nih.gov.

Magnesium Hydroxide: Magnesium hydroxide is known to interact with microbial communities in various environmental contexts. In wastewater treatment, magnesium hydroxide slurry is utilized for biological treatment, providing alkalinity and magnesium as a nutrient essential for microbial growth and proper functioning, particularly for aerobic and anaerobic bacteria nih.govgsconlinepress.com. It can also help maintain optimum pH conditions for microorganisms nih.govcopernicus.org.

However, magnesium hydroxide, especially in nanoparticle form, can also exhibit antimicrobial properties. Magnesium oxide nanoparticles (which hydrate (B1144303) to magnesium hydroxide) have been shown to possess antibacterial properties and can affect microbial diversity frontiersin.orgnih.gov. For example, studies have indicated that magnesium hydroxide nanoparticles can alter water quality parameters and evoke alterations in the physiological systems of aquatic life, suggesting potential impacts on microbial communities that regulate aquatic productivity gsconlinepress.comekb.eg. In soil, magnesium availability can modulate the abundance and diversity of soil microbial communities, promoting the growth of beneficial microorganisms and improving nutrient availability nih.gov. Research on the effects of magnesium hydroxide nanoparticles on black-odorous sediment properties also investigated responses of indigenous bacteria researchgate.net. Furthermore, magnesium hydroxide can inhibit the growth and reproduction of microorganisms in air pollution control applications meixi-mgo.com.

Summary of Microbially Mediated Transformations:

Compound ComponentMicrobial Interaction/TransformationEnvironmental ContextKey Findings
Aluminum GlycinateIndirect effects through pH alteration; potential for microbial inhibition at high concentrations; influence on metal speciation.Soil, Aquatic SystemsAluminum toxicity to microorganisms can occur at elevated concentrations. Microbial activity can influence the solubility of aluminum compounds, particularly through the production of organic acids. wur.nlresearchgate.net
Magnesium HydroxideNutrient source for microbial growth; pH buffering for optimal microbial activity; antimicrobial properties at higher concentrations/nanoparticle form.Wastewater, Soil, Aquatic Systems, AirSupports bacterial growth in wastewater treatment by providing alkalinity and magnesium. Magnesium hydroxide nanoparticles can alter water quality and affect aquatic organisms, potentially impacting microbial communities. Can inhibit certain microorganisms. nih.govgsconlinepress.commeixi-mgo.comcopernicus.orgfrontiersin.orgnih.govekb.egnih.gov

Ecological Impacts of this compound Dissolution Products on Aquatic and Terrestrial Biota (Excluding Human Health)

The ecological impacts of this compound dissolution products are primarily attributed to the environmental behavior of aluminum and magnesium compounds, which can affect aquatic and terrestrial biota.

Aquatic Biota:

Aluminum Compounds: Aluminum, particularly its inorganic monomeric species, is recognized as a toxic agent to aquatic freshwater organisms, including fish and invertebrates, when present in high concentrations nih.govresearchgate.netepa.gov. Its toxicity is significantly influenced by pH, being most toxic in acidic waters (pH < 5.5) and also at high pH (e.g., >9) usgs.govwur.nlmeixi-mgo.com. The primary mechanism of toxicity in gill-breathing animals like fish involves the loss of plasma and hemolymph ions, leading to osmoregulatory failure, and the reduction of gill enzyme activities crucial for ion uptake nih.govresearchgate.netepa.gov. Aluminum can also accumulate in freshwater invertebrates nih.govresearchgate.net. Precipitated polymeric and colloidal aluminum can also be toxic to aquatic life, although the specific mechanisms are not fully understood copernicus.org. Factors such as complexation with fluoride, citrate, and humic substances can reduce aluminum toxicity, while the presence of silicon can also reduce it. Higher water hardness (calcium concentrations) may also reduce toxicity, but increased temperature can enhance it meixi-mgo.com.

Magnesium Hydroxide: Magnesium hydroxide generally has a low impact on marine microalgae at concentrations simulating ship-based dispersions for ocean alkalinity enhancement, especially compared to calcium hydroxide copernicus.orgcopernicus.org. It is used in wastewater treatment to remove heavy metal ions like lead and cadmium, which are toxic to aquatic life, by precipitating them out of the water meixi-mgo.comcopernicus.org. However, studies on magnesium hydroxide nanoparticles have shown that exposure can alter water quality parameters and evoke changes in the physiological systems of aquatic organisms, such as Clarias gariepinus, at certain concentrations gsconlinepress.comekb.eg.

Terrestrial Biota:

Aluminum Compounds: High levels of inorganic monomeric aluminum adversely affect the mycorrhiza and fine root systems of terrestrial plants by interfering with enzyme systems vital for nutrient uptake nih.govresearchgate.net. Aluminum can accumulate in plants, and aluminum-contaminated invertebrates and plants can serve as a pathway for aluminum to enter terrestrial food chains nih.govresearchgate.net. Elevated aluminum concentrations in soil solutions are often a result of acidic precipitation nih.govresearchgate.net.

Magnesium Hydroxide: Magnesium hydroxide plays a beneficial role in terrestrial environments, particularly in soil remediation and agriculture. It can neutralize soil acidity, improving soil pH and creating a more favorable environment for plant growth meixi-mgo.com. It also helps stabilize heavy metals in contaminated soil by forming stable compounds, thereby reducing their mobility and bioavailability and mitigating risks to the environment meixi-mgo.comresearchgate.net. As a fertilizer additive, magnesium hydroxide supplements magnesium for crop growth, promoting photosynthesis and energy metabolism, and can improve soil structure, permeability, and water retention meixi-mgo.comnih.gov. Low doses of nanometer-sized magnesium hydroxide have been shown to boost the biomass of plants like Chinese cabbage, while higher doses can have toxic effects nih.govfrontiersin.org. It can also transform soil cadmium into less bioavailable forms nih.govfrontiersin.org.

Summary of Ecological Impacts:

Compound ComponentAquatic Biota ImpactTerrestrial Biota Impact
Aluminum Glycinate (as Al)Toxic to fish and invertebrates (osmoregulatory failure, enzyme inhibition), especially at low and high pH. Accumulation in invertebrates. Toxicity influenced by complexation with organic matter, silicon, and water hardness. nih.govwur.nlmeixi-mgo.comresearchgate.netcopernicus.orgepa.govAdverse effects on plant root systems (nutrient uptake interference). Accumulation in plants, potentially entering food chains. nih.govusgs.govresearchgate.net
Magnesium HydroxideLow impact on marine microalgae at certain concentrations. Used for heavy metal removal in wastewater, protecting aquatic life. Nanoparticles may alter water quality and physiological systems of aquatic organisms at specific doses. gsconlinepress.commeixi-mgo.comcopernicus.orgekb.egcopernicus.orgcopernicus.orgNeutralizes soil acidity, stabilizes heavy metals, acts as a fertilizer additive, improves soil structure. Low doses of nanoparticles can boost plant biomass, while higher doses may be toxic. meixi-mgo.comnih.govresearchgate.netfrontiersin.org

Theoretical and Computational Chemistry Approaches to Alminox

Quantum Chemical Calculations for Alminox Structural Properties and Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic structural and electronic properties of the core components of this compound, such as aluminum hydroxide (B78521) and magnesium hydroxide. These methods allow for the precise determination of molecular geometries, bond lengths, angles, and the distribution of electron density, which are critical for understanding their chemical behavior.

Density Functional Theory (DFT) for Predicting this compound Reaction Pathways

Density Functional Theory (DFT) is a widely utilized quantum mechanical modeling method that investigates the electronic structure of multi-atom systems. For the components of this compound, DFT calculations are employed to predict reaction pathways, activation energies, and thermodynamic stabilities of various chemical processes. For instance, DFT studies have been extensively applied to understand the hydrolysis and dehydration mechanisms of aluminum and magnesium hydroxides.

Research findings show that DFT can reveal the energetic landscape of reactions, such as the dehydration of Mg(OH)₂, which is crucial for understanding its thermal stability and transformation into magnesium oxide (MgO). DFT calculations have indicated that the formation of water molecules on the (001) surface is a critical initial stage in the dehydration of Mg(OH)₂, and dopants can lower the dehydration temperature by decreasing the formation energy of paired H and OH defects and the migration barrier of H on the surface. acs.orgacs.org Similarly, DFT has been used to investigate the hydrolysis of aluminum (chloro)hydroxide in water, determining stability, reactivity, and acidic nature, and revealing activation energy barriers for dissociation reactions. nih.gov

Table 1: Representative DFT-Predicted Reaction Energetics for this compound Constituents

Reaction Pathway (Illustrative)Calculated Activation Energy (kJ/mol)Calculated Reaction Energy (kJ/mol)Key Insights
Mg(OH)₂ Dehydration (Surface)150-200 (illustrative)+50 to +100 (endothermic)Surface-mediated water formation is rate-limiting. acs.orgacs.org
Al(OH)₃ Hydrolysis (Aqueous)14-40 (illustrative)-10 to -30 (exothermic)Proton transfer and coordination changes. nih.gov

Note: Values are illustrative and based on typical findings from similar computational studies on metal hydroxides. Specific values depend on the exact reaction, computational parameters, and polymorph studied.

Ab Initio Methods for High-Accuracy this compound Molecular Orbital Calculations

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), offer higher levels of accuracy than DFT by directly solving the Schrödinger equation with minimal empirical input. These methods are particularly valuable for obtaining highly accurate molecular orbital energies, charge distributions, and spectroscopic properties of this compound components.

For instance, ab initio calculations have been employed to model aluminum hydroxide solvation, considering conformations like Al(OH)₃•H₂O and Al(OH)₄⁻. These studies provide detailed insights into hydrogen bonding networks and solvation shells, which are critical for understanding the behavior of these compounds in aqueous environments. acs.orgresearchgate.net Such high-accuracy calculations can elucidate subtle electronic effects that influence reactivity and stability, providing a deeper understanding of the fundamental chemistry of this compound's active components.

Table 2: Illustrative Ab Initio Calculated Electronic Properties of Al(OH)₃ Monomer

Property (Illustrative)HF/6-31G(d) Calculated ValueMP2/6-31G(d) Calculated ValueSignificance
HOMO Energy (eV)-8.5-8.2Electron donating ability.
LUMO Energy (eV)+2.1+2.3Electron accepting ability.
Dipole Moment (Debye)2.52.7Molecular polarity.

Note: Values are illustrative and represent typical outputs from ab initio calculations for small inorganic molecules. Actual values depend on the specific basis set and level of theory used.

Molecular Dynamics (MD) Simulations of this compound Interfacial Phenomena

Molecular Dynamics (MD) simulations are crucial for studying the dynamic behavior of this compound components, especially at interfaces, over time. These simulations track the movement of atoms and molecules, providing insights into phenomena like adsorption, diffusion, and structural rearrangements in realistic environments.

Simulation of Adsorption Dynamics at this compound-Water Interfaces

The interaction of this compound components with water is fundamental to their function as antacids. MD simulations are used to model the adsorption dynamics of water molecules and other species at the surfaces of aluminum hydroxide and magnesium hydroxide. These simulations can reveal the structure of interfacial water layers, the formation of hydrogen bonds, and the orientation of water molecules near the solid surface.

Studies on alumina (B75360)/water interfaces, which are relevant to aluminum hydroxide, have shown that interfacial water exhibits preferential orientation and delayed dynamics compared to bulk water, forming an extended hydrogen bond network. researchgate.net Simulations can identify different types of surface hydroxyl groups and their distinct chemical behaviors. osti.gov Similarly, MD simulations of gibbsite (γ-Al(OH)₃) in aqueous solutions have revealed the sorption behavior and speciation of ions like Na⁺ and OH⁻ at the interface, demonstrating reduced mobility due to strong surface affinity. rsc.org

Table 3: Simulated Interfacial Water Properties at Metal Hydroxide Surfaces

Property (Illustrative)Al(OH)₃ Surface (Gibbsite)Mg(OH)₂ Surface (Brucite)Insights from MD Simulations
Water Layering Distance (Å)Up to 10 researchgate.net8-12 (illustrative)Extent of structured water near the surface.
Interfacial Water DiffusionReduced vs. Bulk researchgate.netReduced vs. BulkSlower dynamics due to strong surface interactions.
Hydrogen Bond Density (per nm²)High (illustrative)High (illustrative)Strong interaction with surface hydroxyls.

Ion Transport and Diffusion in this compound Nanoporous Structures

If this compound components or their derivatives form nanoporous structures, MD simulations are invaluable for studying the transport and diffusion of ions within these materials. This is particularly relevant for understanding how these compounds interact with ions in physiological environments or act as ion exchangers.

MD simulations can calculate diffusion coefficients of various ions (e.g., Mg²⁺, H⁺, OH⁻) within the pores or layered structures of metal hydroxides. For instance, studies on magnesium-aluminum layered double hydroxides (LDHs) using DFT have explored the stability and electronic properties, which are foundational for understanding ion intercalation and transport. nih.gov While direct studies on ion transport in "this compound" as a single nanoporous entity are limited due to its nature as a mixture, MD simulations on similar layered hydroxide systems provide a strong analogous framework. For example, MD has been used to study ion transport in C-S-H gels (calcium-silicate-hydrate), which are also porous materials, revealing how factors like pore size, temperature, and ion concentration affect diffusion. mdpi.com

Table 4: Illustrative MD-Simulated Ion Diffusion Coefficients in Metal Hydroxide Structures

Ion (Illustrative)Diffusion Coefficient (10⁻⁵ cm²/s)Material (Illustrative)Simulation Conditions
H⁺5-10Mg(OH)₂ (bulk)Aqueous, Ambient Temp.
Mg²⁺0.05-0.1Mg(OH)₂ (bulk)Aqueous, Ambient Temp.
OH⁻2-5Al(OH)₃ (surface)Aqueous, Ambient Temp.

Note: Values are illustrative and based on typical diffusion coefficients in aqueous solutions and porous materials. Actual values depend on the specific material, temperature, and concentration.

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) Modeling for this compound Derivatives

Quantitative Structure-Property Relationship (QSPR) and Structure-Activity Relationship (SAR) modeling are computational techniques used to predict the physicochemical properties (QSPR) or biological activities (SAR) of compounds based on their molecular structure. While this compound itself is a mixture, QSPR/SAR can be applied to its individual active components or hypothetical derivatives to understand how structural modifications might impact their desired properties.

For metal oxides and hydroxides, QSPR/SAR models have been developed to assess properties like toxicity, surface reactivity, and stability. mdpi.comresearchgate.netdntb.gov.ua These models correlate molecular descriptors (numerical representations of chemical structure) with observed properties or activities. For instance, QSAR models have been used to predict the cytotoxicity of metal oxide and hydroxide nanoparticles, correlating structural features with biological outcomes. mdpi.comresearchgate.net This approach can be extended to this compound's components to predict how changes in their morphology, surface chemistry, or composition might affect their antacid efficacy, dissolution rates, or interactions with biological systems, without needing to synthesize and test every possible variant. The development of such models involves rigorous validation to ensure their predictive power and robustness. mdpi.com

Table 5: Illustrative QSPR Descriptors and Predicted Properties for this compound Components

Descriptor Type (Illustrative)Example DescriptorPredicted PropertyApplication to this compound Components
Electronic DescriptorsHOMO/LUMO energyReactivityPredicting acid neutralization capacity.
Steric DescriptorsMolecular volumeSolubilityEstimating dissolution rates.
Topological DescriptorsConnectivity indexSurface AreaCorrelating with adsorption capacity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.